molecular formula C13H11ClN2O2 B12926671 6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol CAS No. 499223-32-4

6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol

Cat. No.: B12926671
CAS No.: 499223-32-4
M. Wt: 262.69 g/mol
InChI Key: AIRLWQYEZCTFPD-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol is a chemical compound with the molecular formula C13H11ClN2O2. It is known for its unique structure, which includes a chloro-substituted pyridazinone ring and a cyclopropylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol typically involves the reaction of 6-chloropyridazin-3-one with 2-cyclopropylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol is unique due to its specific combination of a chloro-substituted pyridazinone ring and a cyclopropylphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

499223-32-4

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

6-chloro-3-(2-cyclopropylphenoxy)-1H-pyridazin-4-one

InChI

InChI=1S/C13H11ClN2O2/c14-12-7-10(17)13(16-15-12)18-11-4-2-1-3-9(11)8-5-6-8/h1-4,7-8H,5-6H2,(H,15,17)

InChI Key

AIRLWQYEZCTFPD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2OC3=NNC(=CC3=O)Cl

Origin of Product

United States

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